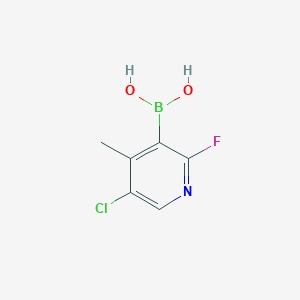

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClFNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCCOWYOBWKPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CN=C1F)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660573 | |

| Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-13-8 | |

| Record name | B-(5-Chloro-2-fluoro-4-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparing 2-chloro-3-fluoropyridine

The preparation method involves adding 2-chloro-3-aminopyridine into tert-butyl nitrite and copper fluoride in an organic solvent under inert gases for a heat-insulation reaction at 0-60°C for 1-10 hours to obtain 2-chloro-3-fluoropyridine. This method replaces anhydrous hydrogen fluoride or fluoboric acid with copper fluoride as a fluorinating agent. The one-pot process simplifies the operation, provides mild reaction conditions, and yields above 60%.

Synthesis of 2-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)-6,7

To synthesize 2-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)-6,7, a solution of a 3-substituted-2-iodo imidazo[4,5-b] pyridine derivative in dimethoxyethane/MeOH (4:1) is reacted with (A-taphos)2PdCl2 (5 mol %). The solution is purged with nitrogen and stirred at room temperature for 0.15 hours, followed by the addition of boronic acid (1.8 equiv) and cesium fluoride (2 equiv). The reaction solution is purged again with nitrogen, placed in the microwave, and heated for 10 to 30 minutes at 110°C. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to obtain the crude material, which is then purified by column chromatography (0-20% hexane/EtOAc).

Reaction Conditions and Yields

The below table shows different reaction conditions and yields for reactions using 2-fluoro-3-methylpyridine-5-boronic acid:

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene/water as the solvent system.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) as oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenol Derivatives: Formed via oxidation.

Functionalized Pyridines: Formed via substitution reactions.

Scientific Research Applications

Organic Synthesis

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable for constructing complex organic molecules, especially in pharmaceutical development.

Medicinal Chemistry

The compound's ability to modulate biological activity makes it a candidate for drug discovery. It has been explored for synthesizing enzyme inhibitors and receptor modulators, particularly in the context of developing therapeutics targeting specific diseases . For instance, it has been investigated in the synthesis of orexin receptor antagonists and other biologically active compounds .

Biochemical Research

In biochemical studies, (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid interacts with various biomolecules, influencing cellular processes and signaling pathways. Its mechanism often involves reversible covalent bonding with diols, which can lead to enzyme inhibition or activation. This property is exploited in assays that assess cell viability and proliferation.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in the development of advanced materials and agrochemicals. Its unique chemical properties allow for the creation of materials with specific functionalities.

Preparation Methods

The synthesis of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid typically involves:

- Palladium-Catalyzed Borylation : This method uses bis(pinacolato)diboron (B2Pin2) as the boron source under inert conditions with a base like potassium acetate.

- Industrial Production : Scaling up production involves optimizing reaction conditions to maximize yield and purity, often utilizing continuous flow reactors for efficiency .

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid primarily involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and fluoro substituents can also participate in various interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, F, CF₃) : Lower pKa (increased acidity) by stabilizing the boronate conjugate base .

- Electron-donating groups (OCH₃, CH₃) : Raise pKa, reducing acidity but improving stability in physiological environments .

- Steric effects : The methyl group at position 4 in (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid may hinder binding to planar targets (e.g., enzymes) compared to smaller substituents like F .

Acidity and Reactivity

Experimental and theoretical studies highlight the interplay between substituents and acidity:

- pKa Trends : Fluoro-substituted boronic acids exhibit pKa values closer to physiological pH (7.4) than methoxy-substituted analogs, enhancing their utility in biomedical applications . For example, 2,6-diarylphenylboronic acids with F substituents show pKa ~7.5, while methoxy analogs exceed 8.5 .

- Binding Affinity: The chloro-fluoro combination in (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid likely enhances diol-binding kinetics compared to mono-halogenated derivatives, as seen in glucose-sensing applications .

Biological Activity

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound possesses a pyridine ring with specific halogen substitutions, which significantly influence its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid includes:

- A pyridine ring with:

- A chlorine atom at position 5

- A fluorine atom at position 2

- A methyl group at position 4

These substitutions enhance the compound's reactivity and affinity for biological targets, making it a subject of interest in drug development.

The biological activity of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, including enzymes and receptors, which can lead to modulation of their activity.

Anticancer Properties

Research indicates that (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in FaDu hypopharyngeal tumor cells, suggesting potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. In particular, it has been studied as an inhibitor of ALK2, a kinase involved in various signaling pathways associated with cancer progression. The compound's potency was assessed using biochemical assays, demonstrating competitive inhibition against both wild-type and mutant forms of ALK2 .

Case Studies

- Inhibition of ALK2

- Antitumor Activity

Comparative Analysis

To understand the unique properties of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | Chlorine at C5, Fluorine at C2 | High potency against ALK2; significant anticancer activity |

| 4-Methylpyridin-3-boronic acid | Methyl group on pyridine | Less halogen substitution; simpler reactivity |

| 3-Fluoropyridin-4-boronic acid | Fluorine substitution on different position | Different biological activity profile |

Q & A

Basic: What are the key considerations in synthesizing (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid to ensure purity and stability?

Methodological Answer:

Synthesis requires careful control of reaction conditions to prevent hydrolysis or oxidation of the boronic acid moiety. Prodrug strategies (e.g., pinacol esters) are often employed to stabilize the boronic acid during multi-step synthesis . Purification via HPLC (e.g., reverse-phase chromatography) is critical to isolate the compound from boron-containing byproducts . The chloro, fluoro, and methyl substituents on the pyridine ring may necessitate inert atmospheres to avoid side reactions. Post-synthesis, storage under anhydrous conditions at low temperatures (-20°C) in sealed containers is recommended to prevent degradation.

Basic: How can researchers characterize the binding affinity of this boronic acid with diol-containing biomolecules?

Methodological Answer:

Surface plasmon resonance (SPR) is widely used to quantify binding kinetics and affinity constants. For example, glycoprotein interactions can be analyzed using boronic acid-functionalized SPR chips, with buffer optimization (e.g., pH 8.5–9.0) to enhance selectivity . Fluorescence titration assays (e.g., using anthrylboronic acid derivatives) are also effective, leveraging changes in quantum yield upon diol binding . Competitive binding studies with sugars like D-fructose or D-glucose can further validate specificity.

Advanced: What experimental approaches are used to study the binding kinetics of this compound with cellular carbohydrates in real-time?

Methodological Answer:

Stopped-flow fluorescence spectroscopy provides millisecond-resolution kinetic data for boronic acid-diol interactions. For instance, kon (association rate) and koff (dissociation rate) values for sugar binding can be determined using fluorescent probes like isoquinolinylboronic acids . Live-cell imaging with boronic acid-conjugated carbon dots (B-CDs) enables real-time tracking of bacterial or cancer cell surface glycans, leveraging the compound’s reversible binding to glycolipids .

Advanced: How can structural modifications enhance specificity for cancer cell surface glycans?

Methodological Answer:

Rational design involves introducing substituents that mimic antibody paratopes. For example:

- Bioisosteric replacements : Substituting the methyl group with bulkier alkyl chains to increase hydrophobic interactions with glycan pockets.

- Fluorine positioning : Optimizing fluorine placement to exploit dipole interactions with sialic acid residues overexpressed on cancer cells .

- Heterocyclic extensions : Adding pyridine or quinoline rings to improve π-stacking with aromatic residues in lectins .

Advanced: What methodologies evaluate the thermal stability of this compound for material science applications?

Methodological Answer:

Thermogravimetric analysis (TGA) under nitrogen or air identifies decomposition temperatures and degradation pathways. Coupling TGA with mass spectrometry (TGA-MS) reveals volatile byproducts (e.g., boric acid or fluorinated hydrocarbons) formed during pyrolysis . Differential scanning calorimetry (DSC) can assess phase transitions, while FT-IR monitors structural changes (e.g., B-O bond cleavage) under thermal stress.

Basic: Which analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

- NMR : B NMR confirms boron environment; F and H NMR verify substituent positions.

- Mass spectrometry (HRMS) : Exact mass determination differentiates isotopic clusters (e.g., B vs. B).

- X-ray crystallography : Resolves stereoelectronic effects of the chloro-fluoro-methyl substitution pattern .

Advanced: How do buffer conditions influence selectivity in glycoprotein capture systems?

Methodological Answer:

Buffer pH and ionic strength modulate boronic acid-diol binding. For example:

- High pH (8.5–9.0) : Enhances boronate ester formation but may increase non-specific protein adsorption.

- Low pH (6.5–7.5) : Reduces background binding but requires high-affinity diols (e.g., sialic acid).

Adding competitive diols (e.g., sorbitol) or surfactants (e.g., Tween-20) minimizes secondary hydrophobic interactions .

Advanced: Can this compound serve as a scaffold for protease inhibitors in drug design?

Methodological Answer:

Yes. The boronic acid group acts as a reversible covalent warhead, targeting catalytic threonine residues in proteasomes. Rational design involves:

- Peptide mimicry : Replacing the pyridine ring with amino acid side chains to mimic substrate specificity.

- Computational docking : MD simulations optimize binding to protease active sites (e.g., β5 subunit in 20S proteasome) .

- In vitro assays : Testing inhibition potency using fluorogenic substrates (e.g., Suc-LLVY-AMC for proteasome activity) .

Advanced: How is this compound integrated into electrochemical biosensors for glucose monitoring?

Methodological Answer:

A polymer indicator displacement assay (PIDA) immobilizes the boronic acid on graphene foam electrodes. Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) act as molecular sieves, filtering interferents while enabling reversible glucose binding. Chronoamperometry measures current changes upon glucose displacement of the polymer, providing real-time concentration data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.